N-Methyl-N-naphthylmethylamine
Overview
Description
N-Methyl-N-naphthylmethylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129392. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-Methyl-1-(naphthalen-1-yl)methanamine, also known as N-Methyl-N-naphthylmethylamine, N-Methyl-1-naphthalenemethylamine, or N-Methyl-1-naphthylmethylamine, primarily targets the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.
Mode of Action
This compound acts as a releasing agent of serotonin, norepinephrine, and dopamine . It interacts with the transporters of these neurotransmitters, leading to an increase in their concentrations in the synaptic cleft. This results in enhanced neurotransmission, affecting various physiological and psychological processes.
Properties
IUPAC Name |
N-methyl-1-naphthalen-1-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIUFVBEVFILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162834 | |
Record name | N-Methyl-N-naphthylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14489-75-9 | |
Record name | N-Methyl-1-naphthalenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14489-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-naphthylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14489-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-N-naphthylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylnaphthalene-1-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-N-NAPHTHYLMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX2R0PS9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Methyl-1-naphthalenemethylamine in antifungal research?
A1: While N-Methyl-1-naphthalenemethylamine itself isn't directly investigated for antifungal properties in the provided research, it serves as a key structural element in butenafine hydrochloride [, ]. This compound, a potent antifungal agent belonging to the benzylamine class, demonstrates significant activity against various dermatophytes, including Trichophyton mentagrophytes and Microsporum canis []. The research highlights the importance of N-Methyl-1-naphthalenemethylamine as a building block for developing effective antifungal drugs.
Q2: How does the structure of butenafine hydrochloride, containing N-Methyl-1-naphthalenemethylamine, contribute to its antifungal efficacy?
A2: The research suggests that the structure of butenafine hydrochloride, particularly the presence of N-Methyl-1-naphthalenemethylamine, plays a crucial role in its antifungal activity. While the exact mechanism of action isn't detailed in the provided abstracts, structure-activity relationship studies on similar compounds indicate that the benzylamine moiety, to which N-Methyl-1-naphthalenemethylamine contributes, is essential for their potent antifungal effects []. Additionally, butenafine hydrochloride exhibits long retention in the skin after topical application, which contributes to its efficacy against dermatophytosis [].
Q3: Is N-Methyl-1-naphthalenemethylamine used in analytical methods for other antifungal drugs?
A3: Yes, N-Methyl-1-naphthalenemethylamine is utilized as an internal standard in a high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method developed for quantifying terbinafine in human plasma []. This method, designed for bioequivalence studies, underscores the utility of N-Methyl-1-naphthalenemethylamine in analytical chemistry for accurate and reliable drug quantification.
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